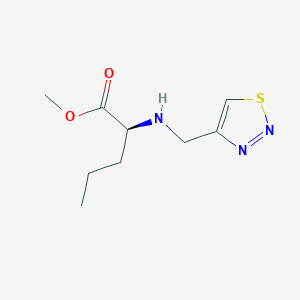![molecular formula C13H22N4 B7355690 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355690.png)
5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5), which plays a crucial role in the development and maintenance of the central nervous system.
科学研究应用
5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to be a potent inhibitor of this compound, which is involved in the regulation of neuronal development, synaptic plasticity, and neurodegeneration. Inhibition of this compound has been proposed as a potential therapeutic strategy for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In drug discovery, this compound has been used as a lead compound for the development of this compound inhibitors with improved potency and selectivity. Several derivatives of this compound have been synthesized and tested for their biological activity, leading to the discovery of novel this compound inhibitors with potential therapeutic applications.
In neuroscience, this compound has been used as a tool compound to study the role of this compound in neuronal development and function. This compound has been shown to affect neuronal migration, dendritic spine morphology, and synaptic plasticity, providing insights into the molecular mechanisms underlying these processes.
作用机制
5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole acts as a competitive inhibitor of this compound, binding to the ATP-binding site of the enzyme and preventing its activity. This compound is a serine/threonine kinase that is activated by its regulatory subunit p35, which is cleaved to form p25 in neurodegenerative diseases. The abnormal activation of this compound by p25 has been implicated in neuronal death and synaptic dysfunction in these diseases. Inhibition of this compound by this compound has been shown to prevent the pathological effects of p25 on neuronal function and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits this compound activity with high potency and selectivity, without affecting the activity of other CDKs. In vivo studies have shown that this compound crosses the blood-brain barrier and accumulates in the brain, where it inhibits this compound activity and prevents the pathological effects of p25 on neuronal function and survival.
实验室实验的优点和局限性
The advantages of using 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole in lab experiments include its high potency and selectivity as a this compound inhibitor, its ability to cross the blood-brain barrier and accumulate in the brain, and its potential therapeutic applications in neurodegenerative diseases. The limitations of using this compound include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole. One direction is the development of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another direction is the evaluation of the efficacy and safety of this compound in preclinical and clinical studies for the treatment of neurodegenerative diseases. A third direction is the investigation of the role of this compound in other physiological and pathological processes, such as cancer, diabetes, and cardiovascular diseases. Overall, the research on this compound holds great promise for the development of novel therapies for a wide range of diseases.
合成方法
The synthesis of 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole involves the reaction of 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the 1,2,4-triazole ring. The resulting compound is then reduced with hydrogen gas over a palladium catalyst to obtain the final product. This method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
属性
IUPAC Name |
5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-5-11(6-3-1)9-17-8-4-7-12(17)13-14-10-15-16-13/h10-12H,1-9H2,(H,14,15,16)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCFZUXXJNMEOP-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CCC[C@@H]2C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-5-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyrimidine](/img/structure/B7355607.png)

![5-[(2R)-1-(2-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7355624.png)
![6-fluoro-4-iodo-N-[(3S,4S)-4-methoxyoxolan-3-yl]pyridin-2-amine](/img/structure/B7355632.png)
![3-[(2R)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355642.png)
![2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine](/img/structure/B7355648.png)
![3-[(2S)-1-[[4-(difluoromethyl)phenyl]methylsulfonyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355653.png)
![3-[(2S)-1-(3-methyl-4-nitrophenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355675.png)
![1-[4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7355677.png)
![N,N-dimethyl-4-[[(1R,2R)-2-methylcyclopentyl]methylsulfonyl]piperazine-1-carboxamide](/img/structure/B7355683.png)

![5-(4-chlorophenyl)-2-[[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7355695.png)
![2-[(2S)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7355703.png)
![N-butan-2-yl-2-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7355716.png)